molecular formula C23H24N4O3S2 B2468311 N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide CAS No. 865592-57-0

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide

Cat. No.: B2468311
CAS No.: 865592-57-0
M. Wt: 468.59
InChI Key: RHSYPINCSSXNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is a compound with the molecular formula C23H24N4O3S2 and a molecular weight of 468.59. This compound has gained significant attention in the field of cancer research due to its promising anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide involves multiple steps. One common method includes the reaction of 6-amino-1,3-benzothiazole with dipropylsulfamoyl chloride to form the intermediate 6-(dipropylsulfamoyl)-1,3-benzothiazole. This intermediate is then reacted with quinoline-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential anti-cancer properties and other therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and quinoline derivatives, such as:

  • N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
  • N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide

Uniqueness

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dipropylsulfamoyl group enhances its solubility and bioavailability, while the quinoline and benzothiazole moieties contribute to its anti-cancer activity.

Properties

IUPAC Name

N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-3-13-27(14-4-2)32(29,30)17-10-12-19-21(15-17)31-23(25-19)26-22(28)20-11-9-16-7-5-6-8-18(16)24-20/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSYPINCSSXNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.